molecular formula C18H15FN4O2 B6720632 N-[[3-[(3-fluorobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide

N-[[3-[(3-fluorobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6720632
M. Wt: 338.3 g/mol
InChI Key: USLJAQCCMQDAKR-UHFFFAOYSA-N
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Description

N-[[3-[(3-fluorobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzoyl group, an aminophenyl moiety, and a pyrazole carboxamide core, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[[3-[(3-fluorobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-5-2-4-13(8-15)18(25)23-16-6-1-3-12(7-16)9-20-17(24)14-10-21-22-11-14/h1-8,10-11H,9H2,(H,20,24)(H,21,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLJAQCCMQDAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)CNC(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[(3-fluorobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: The synthesis begins with the preparation of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid using thionyl chloride (SOCl2) under reflux conditions.

    Amination Reaction: The 3-fluorobenzoyl chloride is then reacted with 3-aminobenzylamine in the presence of a base such as triethylamine (TEA) to form the intermediate 3-[(3-fluorobenzoyl)amino]phenylmethylamine.

    Cyclization to Pyrazole: The intermediate is further reacted with ethyl acetoacetate and hydrazine hydrate under acidic conditions to form the pyrazole ring, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[3-[(3-fluorobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[3-[(3-fluorobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[3-[(3-fluorobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-[(3-chlorobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide
  • N-[[3-[(3-bromobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide
  • N-[[3-[(3-methylbenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide

Uniqueness

N-[[3-[(3-fluorobenzoyl)amino]phenyl]methyl]-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

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